LY 293606 - 143691-37-6

LY 293606

Catalog Number: EVT-269237
CAS Number: 143691-37-6
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GYKI-53405, also known as LY 293606, is a noncompetitive AMPA receptor antagonist. GYKI-53405 binds specifically to Xenopus brain membranes with KD and Bmax values of 4.5 microM and 35 pmol mg-1 protein respectively. Binding is increased in the presence of Mg2+ and is unaffected by AMPA or kainate.
Source and Classification

LY 293606 is classified under the category of glutamate receptor antagonists. It is particularly noted for its selective inhibition of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. The compound is identified by its CAS number 143691-37-6 and has a molecular formula of C31H50N6O12, with a molecular weight of 698.8 g/mol .

Synthesis Analysis

The synthesis of LY 293606 involves several intricate steps, focusing on constructing its complex benzodiazepine core. Key steps include:

  1. Formation of the Benzodiazepine Core: This initial step typically involves the condensation of appropriate amines with carbonyl compounds to form the core structure.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's biological activity.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity levels.

The synthetic route is characterized by multiple reaction conditions, including temperature control, solvent choice, and reaction time, which are critical for optimizing yield and purity .

Molecular Structure Analysis

LY 293606 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The IUPAC name is:

 E 5 3 5R 5 3 acetyl hydroxy amino propyl 3 6 dioxopiperazin 2 yl propyl hydroxyamino 3 methyl 5 oxopent 3 enyl 2S 2 acetamido 5 hydroxy E 5 hydroxy 3 methylpent 2 enoyl amino pentanoate\text{ E 5 3 5R 5 3 acetyl hydroxy amino propyl 3 6 dioxopiperazin 2 yl propyl hydroxyamino 3 methyl 5 oxopent 3 enyl 2S 2 acetamido 5 hydroxy E 5 hydroxy 3 methylpent 2 enoyl amino pentanoate}

The structure features:

  • A benzodiazepine core,
  • Multiple hydroxyl and amine functional groups,
  • A complex arrangement that allows for interaction with glutamate receptors.

The structural complexity is essential for its binding affinity and selectivity towards specific receptor subtypes .

Chemical Reactions Analysis

LY 293606 participates in various chemical reactions primarily related to its interactions with glutamate receptors. These reactions can be categorized into:

  1. Binding Reactions: The compound binds to the N-methyl-D-aspartate receptor, inhibiting its activity. This interaction can be quantified using binding affinity assays.
  2. Metabolic Reactions: In vivo studies show that LY 293606 undergoes metabolic transformations that may affect its bioavailability and efficacy.
  3. Deactivation Processes: The compound can be deactivated through hydrolysis or other biochemical pathways within biological systems.

These reactions are crucial for understanding the pharmacokinetics and dynamics of LY 293606 .

Mechanism of Action

The mechanism of action of LY 293606 primarily revolves around its role as an antagonist at glutamate receptors. Upon binding to the N-methyl-D-aspartate receptor:

  1. Inhibition of Ion Flow: LY 293606 blocks ion flow through the receptor channel, preventing excitatory neurotransmission.
  2. Reduction of Excitotoxicity: By inhibiting excessive glutamate activity, it helps mitigate neuronal damage associated with conditions like stroke or neurodegenerative diseases.
  3. Impact on Synaptic Plasticity: The compound's action influences synaptic plasticity, which is vital for learning and memory processes .

Experimental data suggest that LY 293606 effectively reduces calcium influx into neurons, thus protecting against excitotoxic injury .

Physical and Chemical Properties Analysis

LY 293606 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining the appropriate formulation and delivery methods in therapeutic applications .

Applications

LY 293606 has several scientific applications, particularly in:

  1. Neuropharmacology: Used in research to understand glutamate receptor function and its implications in neurological disorders.
  2. Drug Development: Serves as a lead compound for developing new therapeutics aimed at treating conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
  3. Research Tool: Acts as a valuable tool in studying synaptic transmission and plasticity mechanisms.

The ongoing research into LY 293606 continues to unveil its potential benefits in clinical settings, particularly concerning excitotoxicity-related pathologies .

Introduction to LY 293606: Academic Research Context

Nomenclature and Historical Development of 2,3-Benzodiazepine Derivatives

LY 293606 represents a chemical compound within the 2,3-benzodiazepine class, characterized by a distinct heterocyclic structure where the diazepine ring is fused to a benzene ring at positions 2 and 3. This molecular architecture differentiates it from the more common 1,4-benzodiazepines (e.g., diazepam) that target GABAA receptors [5] [7]. The nomenclature follows a systematic numbering where "LY" designates its origin from Eli Lilly research laboratories, with the numerical code identifying its specific molecular configuration. Historically, 2,3-benzodiazepines emerged as structural analogs of classical anxiolytics but were found to possess fundamentally different neuropharmacological properties. Early derivatives like tofisopam (Grandaxin®) demonstrated anxiolytic effects without significant sedative or muscle relaxant properties, hinting at a novel mechanism of action [3]. The structural core allows substitutions at positions 4, 5, 7, and 8, which critically influence receptor affinity and selectivity. For instance, the presence of an electronegative atom at position 7 (e.g., Cl, F, NO₂) enhances potency at AMPA receptors, while aryl substitutions at position 4 (e.g., 4-methoxyphenyl in VBZ102) modulate blood-brain barrier penetration and metabolic stability [3] [5]. This chemical versatility positioned 2,3-benzodiazepines as a fertile scaffold for developing targeted glutamate receptor modulators.

Table 1: Structural Evolution of Key 2,3-Benzodiazepine Derivatives

CompoundR4R7Primary TargetNotable Property
TofisopamPhenylHAMPA ReceptorAnxiolytic (Non-sedative)
Talampanel4-MethylphenylClAMPA ReceptorAnticonvulsant/Neuroprotective
VBZ1024-MethoxyphenylHAMPA ReceptorAnxiolytic (Reduced amnesia vs 1,4-BZDs)
LY 293606Proprietary SubstituentElectronegativeAMPA ReceptorNeuroprotective
GYKI 524661-(4-Aminophenyl)methylClAMPA ReceptorPrototypical Non-competitive Antagonist

LY 293606 in the Evolution of AMPA Receptor Antagonists: A Research Paradigm Shift

The discovery of LY 293606 occurred within a pivotal shift in neuropharmacology—the transition from GABA-centric therapies to glutamate pathway modulation. Prior to the 1990s, excitotoxicity (neuronal damage from excessive glutamate signaling) was recognized but lacked translatable drug targets. Early AMPA antagonists like NBQX demonstrated neuroprotection in rodent ischemia models but caused severe nephrotoxicity, highlighting the need for safer compounds [1] [8]. 2,3-Benzodiazepines offered a solution due to their non-competitive antagonism: rather than blocking the glutamate binding site, they bind to a distinct allosteric site on the AMPA receptor complex, reversibly inhibiting ion channel gating [3]. This mechanism avoids complete receptor shutdown, potentially preserving physiological neurotransmission.

LY 293606 emerged from systematic optimization of the prototypical 2,3-benzodiazepine GYKI 52466. Key modifications focused on enhancing:

  • Receptor Subtype Selectivity: Reducing affinity for kainate receptors to minimize off-target effects.
  • Pharmacokinetics: Improving water solubility and brain penetration versus early hydrophobic analogs.
  • Metabolic Stability: Mitigating rapid hepatic clearance observed in compounds like talampanel.

Its development represented a "paradigm shift" by demonstrating that non-competitive AMPA antagonists could achieve clinically relevant neuroprotection without the limitations of competitive antagonists. Crucially, LY 293558 (a closely related analog) showed efficacy in a gyrencephalic species (cats), a critical advancement beyond rodent models. In permanent middle cerebral artery occlusion (MCAO) experiments, LY 293558 (15 mg/kg IV + 7 mg/kg/h infusion) reduced ischemic damage volume by 17.5% versus vehicle (2,822 ± 569 mm³ vs. 3,423 ± 212 mm³, p<0.02) while maintaining physiological parameters [1]. This study validated AMPA receptor antagonism as a viable strategy against excitotoxic injury in complex brains, accelerating research into compounds like perampanel.

Scholarly Significance in Neuropharmacology and Neurodegenerative Disease Research

LY 293606 holds scholarly significance as a molecular tool and therapeutic prototype in three key domains:

  • Mechanistic Probing of Excitotoxicity: LY 293606 and analogs enabled the dissection of AMPA receptor subunit-specific contributions (GluA1-4) to neurodegeneration. Studies revealed that excessive Ca²⁺ influx through Ca²⁺-permeable AMPA receptors (lacking GluA2 subunits) triggers mitochondrial dysfunction, caspase activation, and reactive oxygen species (ROS) generation [8] [9]. By selectively inhibiting these receptors, LY 293606 helped establish excitotoxicity as a convergent pathway in diverse neurodegenerative conditions beyond stroke, including ALS and Alzheimer's.
  • Validation of Neuroprotective Pharmacology: Prior to AMPA antagonists, neuroprotection strategies focused on NMDA receptors (e.g., memantine). However, NMDA blockade often caused psychotomimetic effects or interfered with synaptic plasticity. LY 293606 demonstrated that AMPA-selective inhibition achieves neuroprotection with a potentially wider therapeutic window, influencing drug development for chronic neurodegeneration [1] [8].
  • Bridging Molecular Pathology and Circuit Dysfunction: In Alzheimer's models, LY 293606 analogs suppressed Aβ-induced hyperexcitability in hippocampal CA1 neurons—a region with high metabolic demand and selective vulnerability [6] [9]. This linked amyloid pathology to functional network impairment via AMPA receptors, suggesting new biomarkers (e.g., EEG abnormalities) for early disease detection.

Table 2: LY 293606 and Analogs in Key Neurodegenerative Pathways

DiseasePathogenic TriggerLY 293606/Analog EffectStudy Model
Ischemic StrokeGlutamate Surge↓ Infarct volume by 17.5% (p<0.02)Feline MCAO [1]
Alzheimer'sAβ OligomersAttenuates CA1 hyperexcitability & synaptic lossTransgenic Mice
ALSGlutamate Transport DefectProtects motor neurons from AMPA-mediated Ca²⁺ influxSpinal Cord Cultures
Huntington'sMitochondrial DysfunctionReduces striatal MSN degeneration3-NP Rat Model

Properties

CAS Number

143691-37-6

Product Name

LY 293606

IUPAC Name

1-[5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3

InChI Key

JACAAXNEHGBPOQ-UHFFFAOYSA-N

SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4'-aminophenyl)-3-acetyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine
7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)benzodiazepine
GYKI 53405
GYKI 53773
GYKI-53405
GYKI-53773
GYKI53773
LY 300164
LY-300164
LY300164
talampanel

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.